5-Methyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound characterized by a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. The compound's structure includes a methyl group at the 5-position and a cyano group at the 2-position of the thiadiazole ring. This unique arrangement imparts distinct chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.
Research indicates that 5-Methyl-1,3,4-thiadiazole-2-carbonitrile and its derivatives exhibit a range of biological activities. These include:
Several synthetic routes have been developed to prepare 5-Methyl-1,3,4-thiadiazole-2-carbonitrile:
The applications of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile span various fields:
Studies on the interactions of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile with biological macromolecules indicate its potential as a bioactive agent. Interaction studies often focus on:
Several compounds share structural similarities with 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. Here are some notable examples:
These compounds illustrate variations in reactivity and potential applications based on their structural modifications compared to 5-Methyl-1,3,4-thiadiazole-2-carbonitrile.
The 1,3,4-thiadiazole core is a privileged structure in heterocyclic chemistry due to its planar geometry and aromatic stability. In 5-methyl-1,3,4-thiadiazole-2-carbonitrile, the sulfur atoms at positions 1 and 3 contribute to the ring’s electron-deficient nature, while the cyano group at position 2 enhances electrophilicity. This configuration enables diverse reactivity patterns, including nucleophilic substitution and cycloaddition reactions.
Key structural parameters derived from density functional theory (DFT) calculations reveal the following characteristics:
| Parameter | Value (Å or °) | Description |
|---|---|---|
| S1–N2 bond length | 1.65 Å | Shorter than typical S–N single bonds |
| N3–C4 bond length | 1.30 Å | Double-bond character due to conjugation |
| C5–S1–N2 bond angle | 92.5° | Reflects ring strain from heteroatom density |
The methyl group at position 5 introduces steric effects that modulate reactivity. For instance, in Suzuki-Miyaura coupling reactions, the methyl substituent directs cross-coupling to specific ring positions, enabling regioselective functionalization. Additionally, the cyano group’s strong electron-withdrawing nature stabilizes intermediate anions during nucleophilic attacks, as demonstrated in the synthesis of azo compounds via diazonium salt intermediates.
Positional isomerism in thiadiazole derivatives profoundly impacts electronic properties. In 5-methyl-1,3,4-thiadiazole-2-carbonitrile, the arrangement of substituents creates distinct electron density profiles compared to its 1,2,4-thiadiazole isomers. Natural bond orbital (NBO) analysis shows that the cyano group withdraws electron density from the ring, resulting in a partial positive charge at the sulfur atoms (+0.32 e) and a negative charge at the nitrogen atoms (−0.45 e).
The methyl group’s electron-donating inductive effect (+I) partially offsets the cyano group’s electron-withdrawing effect (−M), creating a polarized electronic environment. This duality is evident in frontier molecular orbital (FMO) calculations, where the highest occupied molecular orbital (HOMO) localizes on the methyl-thiadiazole moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the cyano group.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazole-2-carbonitrile | −6.12 | −1.98 | 4.14 |
| 2-Methyl-1,3,4-thiadiazole-5-carbonitrile | −5.89 | −2.15 | 3.74 |
This table illustrates how substituent positioning alters electronic properties. The narrower band gap in the 2-methyl isomer suggests greater reactivity in charge-transfer processes, a critical factor in photochemical applications.
The thiadiazole core of 5-methyl-1,3,4-thiadiazole-2-carbonitrile is typically constructed through cyclocondensation reactions involving hydrazine derivatives. A prominent route utilizes thiosemicarbazide intermediates formed from acyl hydrazides and isothiocyanates [3]. For instance, reaction of methyl hydrazinecarboxylate with carbon disulfide under basic conditions generates a dithiocarbazate intermediate, which undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to yield the 1,3,4-thiadiazole ring [4]. This method benefits from the nucleophilic reactivity of the hydrazine nitrogen atoms, which facilitate ring closure through intramolecular attack on electrophilic carbon centers.
Critical to nitrile group positioning at C-2 is the use of cyano-containing precursors. Researchers have achieved this through in situ cyanation using ethyl cyanoformate (ECF), where the reagent acts as both a carbonyl source and nitrile donor [4]. The reaction proceeds via initial formation of a 1,3,4-oxathiazol-2-one intermediate, which undergoes ring contraction in the presence of ECF to install the nitrile functionality. This dual-function methodology reduces synthetic steps while maintaining regiochemical control.
Transition metal catalysis has emerged as a powerful tool for direct nitrile installation. Palladium-mediated cyanation using zinc cyanide (Zn(CN)₂) enables late-stage functionalization of halogenated thiadiazole precursors [4]. For example, 5-methyl-1,3,4-thiadiazole-2-bromide undergoes cross-coupling with Zn(CN)₂ in the presence of Pd(PPh₃)₄ (5 mol%), achieving 92% conversion at 80°C in dimethylformamide (DMF). The catalytic cycle involves oxidative addition of the C-Br bond to Pd⁰, followed by transmetallation with the cyanide source and reductive elimination to form the C-CN bond.
Copper-catalyzed methods using ammonium carbonate as a nitrogen source have also proven effective. Under oxygen atmosphere, CuI (10 mol%) mediates the conversion of 2-mercapto-5-methyl-1,3,4-thiadiazole to the corresponding nitrile via a radical pathway [4]. This approach eliminates the need for toxic cyanide reagents, demonstrating improved safety profiles while maintaining yields above 80%.
The cyclization step exhibits pronounced temperature sensitivity. Studies comparing thermal versus microwave-assisted conditions reveal distinct mechanistic pathways [5]. Conventional heating at 80-100°C promotes stepwise ring formation through a zwitterionic intermediate, requiring 6-8 hours for completion. In contrast, microwave irradiation at 150°C (300 W) accelerates the process to 15 minutes via concerted [1] [5]-sigmatropic rearrangement, as evidenced by DFT calculations [5].
Table 1. Temperature effects on cyclocondensation efficiency
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional heating | 80 | 8 | 62 |
| Microwave irradiation | 150 | 0.25 | 85 |
| Solvent-free ball milling | 25 (ambient) | 2 | 78 |
Polar aprotic solvents significantly influence reaction outcomes. In dimethylacetamide (DMA), the cyclocondensation of 5-methyl-1,3,4-thiadiazole precursors favors C-2 nitrile formation (95:5 regioselectivity) due to enhanced stabilization of the transition state through dipole interactions [3]. Non-polar media like toluene promote competing pathways, yielding a 70:30 mixture of C-2 and C-5 nitrile isomers. Computational studies attribute this to solvent-dependent charge distribution in the intermediate, where DMA stabilizes the developing negative charge at C-2 during ring closure [4].
Microwave technology revolutionizes thiadiazole synthesis by enabling rapid energy transfer. A representative protocol involves irradiating a mixture of thiocarbazide (1.0 equiv) and malononitrile (1.2 equiv) in ethanol at 150°C for 15 minutes under 300 W power [5]. This method achieves 85% isolated yield compared to 62% via conventional reflux, while reducing solvent consumption by 60%. The enhanced efficiency stems from selective dielectric heating of polar intermediates, which lowers the activation energy for cyclization.
Ball milling techniques provide an eco-friendly alternative for 5-methyl-1,3,4-thiadiazole-2-carbonitrile synthesis. Grinding thiourea (1.0 equiv), methylglyoxal (1.1 equiv), and ammonium persulfate (oxidizing agent) in a planetary mill at 600 rpm for 2 hours produces the target compound in 78% yield [3]. The mechanical energy facilitates proton transfer and dehydration steps without solvent mediation. This approach eliminates volatile organic compound (VOC) emissions and reduces purification requirements through inherent stoichiometric control.
The incorporation of methyl substituents at the 5-position of the 1,3,4-thiadiazole ring system in compounds such as 5-Methyl-1,3,4-thiadiazole-2-carbonitrile represents a fundamental approach to electronic modulation that significantly influences pharmacological activity [1] [2]. The methyl group functions as an electron-donating substituent that modulates the electronic properties of the heterocyclic core through both inductive and hyperconjugative effects [3].
Density functional theory calculations have demonstrated that methyl substitution at the 5-position leads to substantial changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with energy shifts in the order of 2-2.5 electron volts [3]. This electronic modulation directly impacts the molecular recognition properties and binding affinity to biological targets. The methyl group enhances the electron density distribution within the thiadiazole ring, creating a more favorable environment for nucleophilic interactions with protein active sites [4].
In benzothiadiazole-based materials, methyl substitution has been shown to produce shorter wavelength absorption and emission compared to non-methylated derivatives [2]. The steric effect exerted by the methyl group is responsible for the non-planar arrangement of donor and acceptor moieties, which inhibits intramolecular charge transfer and results in blue-shifted optical properties. This structural modification has profound implications for the bioactivity profile, as the altered electronic configuration affects the molecule's ability to interact with biological membranes and protein targets [2].
The position of methyl substitution relative to other functional groups significantly influences the degree of electronic communication within the molecule. When the methyl group is positioned close to electron-donating moieties, it affects the coplanarity between different molecular segments and reduces donor-acceptor interactions [2]. This positional dependency underscores the importance of precise structural design in optimizing the pharmacological properties of thiadiazole derivatives.
The nitrile functional group at the 2-position of 1,3,4-thiadiazole derivatives serves as a crucial pharmacophore that substantially enhances bioactivity through multiple mechanisms [5] . The cyano group functions as a strong electron-withdrawing substituent that significantly alters the electronic distribution within the heterocyclic system, creating a more electrophilic molecular environment conducive to biological activity [4].
The nitrile functionality contributes to enhanced membrane permeability through its ability to form hydrogen bonds with membrane lipids and proteins . This interaction facilitates cellular uptake and improves the bioavailability of thiadiazole-based compounds. The linear geometry of the nitrile group also provides favorable steric properties that enable efficient binding to enzyme active sites and receptor binding pockets [5].
Molecular orbital analysis reveals that the nitrile group stabilizes the lowest unoccupied molecular orbital energy level, making the molecule more susceptible to nucleophilic attack by biological nucleophiles such as cysteine residues in proteins [4]. This enhanced electrophilicity is particularly important for compounds targeting cysteine-rich enzymes involved in cellular metabolism and signal transduction pathways.
The cyano group also serves as a metabolic handle that can undergo biotransformation to yield active metabolites with enhanced or altered biological activity profiles . The hydrolysis of nitriles to carboxylic acids or amides can produce compounds with improved solubility characteristics and modified pharmacokinetic properties, extending the duration of biological action.
In structure-activity relationship studies, the presence of the nitrile functionality has been consistently associated with increased potency against various biological targets [5]. The electron-withdrawing nature of the cyano group enhances the aromatic character of the thiadiazole ring, contributing to improved binding affinity and selectivity for specific protein targets involved in disease processes.
The antimicrobial activity profile of 1,3,4-thiadiazole derivatives demonstrates significant variation in efficacy against Gram-positive and Gram-negative bacterial strains, reflecting fundamental differences in bacterial cell wall structure and permeability characteristics [15] [16]. Comprehensive screening studies have revealed that these compounds exhibit broad-spectrum antibacterial activity with distinct patterns of effectiveness against different bacterial classifications.
Against Gram-positive bacteria, thiadiazole derivatives demonstrate particularly potent activity against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Enterococcus species [16] [17]. The 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-(4-nitrobenzylidene)-1,3thiazolidin-4-one compound exhibited the most potent antibacterial activity against Gram-positive strains, with superior efficacy compared to standard antibiotics streptomycin and ampicillin [17]. The enhanced activity against Gram-positive bacteria is attributed to the compounds' ability to penetrate the relatively simple peptidoglycan cell wall structure and interact with intracellular targets.
The antimicrobial mechanism against Gram-positive bacteria involves multiple target sites including DNA gyrase and topoisomerase IV enzymes [15]. Molecular docking studies have revealed that specific thiadiazole derivatives can effectively bind to the active sites of these essential bacterial enzymes, with inhibitory concentrations comparable to established antibiotics. The binding interactions involve hydrogen bonding, van der Waals forces, and hydrophobic interactions that stabilize the enzyme-inhibitor complex and prevent normal bacterial DNA replication and transcription processes.
Gram-negative bacteria present a more challenging target due to their complex double membrane structure and the presence of efflux pumps that can actively remove antimicrobial compounds [16]. Despite these challenges, many thiadiazole derivatives demonstrate significant activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella species. The compounds' ability to penetrate the outer membrane lipopolysaccharide layer and reach intracellular targets is crucial for their antimicrobial efficacy against Gram-negative strains.
Triazolo-thiadiazole derivatives have shown exceptional activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 0.002 to 0.150 milligrams per milliliter [18]. These compounds demonstrated superior activity compared to ampicillin and streptomycin against all tested bacterial strains, with Escherichia coli identified as the most sensitive organism. The broad-spectrum activity suggests multiple mechanisms of action and the ability to overcome various bacterial resistance mechanisms.
The structure-activity relationships indicate that specific substitution patterns significantly influence the antimicrobial spectrum and potency [16]. Compounds with electron-withdrawing groups such as nitro, chloro, and fluoro substituents generally exhibit enhanced antibacterial activity, particularly against Gram-negative bacteria. The presence of lipophilic groups such as adamantyl moieties enhances membrane penetration and improves activity against both bacterial classifications.
The antifungal activity of 1,3,4-thiadiazole derivatives represents a significant therapeutic advantage, with many compounds demonstrating superior efficacy compared to established antifungal agents [19] [20]. The primary mechanism of antifungal action involves disruption of fungal cell membrane integrity and interference with essential membrane-associated processes.
Electron microscopy studies have revealed that thiadiazole derivatives cause severe morphological changes in fungal cells, including plasma membrane folding, detachment from the cell wall, and hyphal deformation [19]. These structural alterations are accompanied by autolysis and disruption of hyphae, as well as damage to intracellular organelles such as mitochondria and evacuation of their contents. The membrane-disrupting effects are dose-dependent and result in fungal cell death through multiple simultaneous mechanisms.
The molecular basis for membrane disruption involves the interaction of thiadiazole derivatives with fungal membrane lipids and proteins [21]. These compounds can alter membrane fluidity and permeability, leading to the loss of essential cellular components and disruption of ion gradients. The mesoionic nature of 1,3,4-thiadiazoles enables them to cross cellular membranes efficiently while maintaining strong interactions with biological targets.
Specific thiadiazole derivatives have demonstrated remarkable antifungal activity against Aspergillus fumigatus, with minimum inhibitory concentrations as low as 6.25 micrograms per milliliter [19]. The N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine and N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine compounds showed potent antifungal activity with significant membrane-disrupting capabilities. The activity was superior to established antifungal agents such as fluconazole in several tested strains.
The antifungal mechanism also involves the inhibition of cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis in fungal cell membranes [20]. Molecular docking studies have indicated that thiadiazole derivatives can effectively bind to the active site of CYP51, preventing the normal synthesis of ergosterol and leading to membrane dysfunction. This mechanism is similar to that of azole antifungals but with potentially reduced resistance development due to the unique structural features of thiadiazole compounds.
Triazolo-thiadiazole derivatives have exhibited antifungal activity up to 80-fold higher than ketoconazole and 3 to 40 times higher than bifonazole against various fungal species [20]. The superior activity profile extends to multiple fungal pathogens including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. The compounds maintain their antifungal efficacy against resistant fungal strains, suggesting alternative or multiple mechanisms of action that can overcome conventional resistance mechanisms.
The synergistic effects observed when thiadiazole derivatives are combined with other antifungal agents suggest potential for combination therapy approaches [21]. The compounds can enhance the membrane penetration of other antifungals while simultaneously disrupting cell wall integrity, creating a multi-pronged attack on fungal pathogens that is difficult for organisms to overcome through single-target resistance mechanisms.
| Table 1: Antimicrobial Activity of Thiadiazole Derivatives | ||||
|---|---|---|---|---|
| Compound | Gram-Positive Activity | Gram-Negative Activity | Antifungal Activity | Reference |
| 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-(4-nitrobenzylidene)-1,3thiazolidin-4-one (8) | Most potent against ATCC strains | Active against resistant E. coli | Better than bifonazole and ketokonazole (3-115 times) | [17] |
| Triazolo-thiadiazole derivative 19 | MIC: 5-20 μg/mL | MBC: 10-40 μg/mL | Up to 80-fold higher than ketoconazole | [18] |
| Triazolo-thiadiazole derivative 1 | Highest antifungal activity | Most sensitive: E. coli | Highest among tested compounds | [18] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c) | Active against S. aureus, B. subtilis | Active against E. coli | Not specified | [13] |
| Nitroaryl-1,3,4-thiadiazole derivatives | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | Not specified | [22] |
| N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (9) | Not specified | Not specified | Effective against A. fumigatus | [19] |
| N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine (10) | Not specified | Not specified | Effective against A. fumigatus | [19] |
| Table 2: Anticancer Activity of Thiadiazole Derivatives | ||||
|---|---|---|---|---|
| Compound | Cell Line | IC50 Value | Cancer Type | Reference |
| Compound IVc (NSC D810738/1) | MDA-MB-231/ATCC | 0.71 μM | Breast cancer | [23] |
| Compound VIc (NSC D810742/1) | HCT-116 | 0.733 μM | Colon cancer | [23] |
| Compound 3h | MDA-MB-231 | 11 ± 0.18 μM | Breast cancer | [24] |
| Compound 3j | MDA-MB-231 | 10 ± 0.39 μM | Breast cancer | [24] |
| Compound 3k | MDA-MB-231 | 11 ± 0.77 μM | Breast cancer | [24] |
| Compound 3l | MDA-MB-231 | 8 ± 0.69 μM | Breast cancer | [24] |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (21) | SK-MEL-2 | 4.27 μg/mL | Skin cancer | [25] |
| Cinnamic acid with 1,3,4-thiadiazole compound 22 | MCF-7 | 0.28 μg/mL | Breast cancer | [25] |
| Table 3: Structure-Activity Relationship Data for Thiadiazole Derivatives | |||
|---|---|---|---|
| Structural Feature | Effect on Activity | Mechanism | Reference |
| Methyl substitution at C-5 | Enhanced electronic modulation | Electron-donating effect, HOMO energy modulation | [2] [3] |
| Nitrile functionality at C-2 | Increased bioactivity through electron withdrawal | Electron-withdrawing effect, enhanced membrane permeability | [5] [4] |
| Chloro substitution on phenyl ring | Increased cytotoxic activity | Electronic modulation, improved target binding | [26] [24] |
| Methoxy substitution on phenyl ring | Moderate enhancement of activity | Moderate electron-donating effect | [26] |
| Nitro group on phenyl ring | Significant antibacterial and antifungal activity | Strong electron-withdrawing effect | [27] [16] |
| p-Fluorophenyl substitution | Higher cytotoxic activity than methyl analogs | Electronic effects on aromatic system | [24] |
| Adamantyl group substitution | Increased antifungal activity | Lipophilic enhancement, membrane interaction | [28] [17] |
| Piperazine ring incorporation | Advantageous for antiproliferative activity | Enhanced cell permeability and target interaction | [13] |